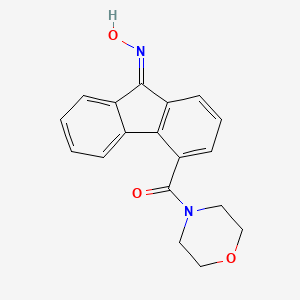![molecular formula C19H21ClN2O3 B5917991 N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917991.png)
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed by GlaxoSmithKline for the treatment of metabolic and cardiovascular diseases, but its potential as a performance-enhancing drug has led to its ban in sports.
Mécanisme D'action
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved insulin sensitivity and energy expenditure.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a range of biochemical and physiological effects, including increased endurance, reduced body fat, and improved lipid and glucose metabolism. It has also been shown to protect against diet-induced obesity and insulin resistance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516 has several advantages for use in lab experiments, including its high potency and selectivity for PPARδ, as well as its ability to improve metabolic parameters in animal models. However, its potential as a performance-enhancing drug and its controversial status in sports may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516, including its potential as a therapeutic agent for metabolic and cardiovascular diseases, its effects on muscle function and performance, and its mechanisms of action in different tissues. Further studies are needed to fully understand the potential benefits and risks of this drug in various contexts.
Méthodes De Synthèse
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516 involves a series of chemical reactions, starting with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-(4-morpholinyl)benzoyl chloride in the presence of a base to form the final product, this compound 501516.
Applications De Recherche Scientifique
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure, making it a promising drug for the treatment of obesity and type 2 diabetes.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-16-3-7-18(8-4-16)25-12-9-21-19(23)15-1-5-17(6-2-15)22-10-13-24-14-11-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABQGZIBHVFLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917933.png)
![N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B5917940.png)
![[(benzylamino)methylene]malononitrile](/img/structure/B5917941.png)

methanone](/img/structure/B5917963.png)


![4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5917979.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917994.png)

![15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5918023.png)